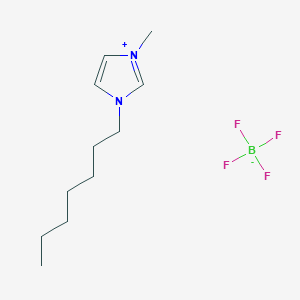

1-Heptyl-3-methylimidazolium tetrafluoroborate

Description

1-Heptyl-3-methylimidazolium tetrafluoroborate is a room-temperature ionic liquid (IL) belonging to the imidazolium family, characterized by a seven-carbon alkyl chain (heptyl group) attached to the nitrogen atom of the imidazolium cation and a tetrafluoroborate (BF₄⁻) anion. This compound is part of a broader class of ILs known for their low volatility, high thermal stability, and tunable physicochemical properties, which make them suitable for applications in electrolytes, catalysis, gas separation, and green chemistry . The heptyl chain length positions it between shorter-chain analogs (e.g., ethyl, butyl) and longer-chain derivatives (e.g., octyl, dodecyl), offering a balance of hydrophobicity and ionic interactions.

Properties

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNBCYUDKZQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-51-9 | |

| Record name | 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

1-Heptyl-3-methylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide. The second step involves the anion exchange reaction of 1-heptyl-3-methylimidazolium bromide with sodium tetrafluoroborate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or methanol .

Chemical Reactions Analysis

1-Heptyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The imidazolium ring can undergo nucleophilic substitution reactions with nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Electrochemical Applications

Battery Technology

1-Heptyl-3-methylimidazolium tetrafluoroborate is utilized as an electrolyte in lithium-ion batteries. Its ionic conductivity and thermal stability make it suitable for enhancing battery performance, particularly in high-energy density systems. Research indicates that ionic liquids like this compound can improve the efficiency and lifespan of batteries by providing a stable medium for ion transport .

Supercapacitors

In supercapacitor applications, this ionic liquid serves as an electrolyte, contributing to high capacitance and energy density. Studies have demonstrated that the incorporation of ionic liquids can significantly enhance the electrochemical performance of supercapacitors, allowing for faster charge/discharge cycles and improved energy storage capabilities .

Separation Processes

This compound is effective in separation processes, particularly in extracting valuable compounds from mixtures. Its ability to dissolve a wide range of organic and inorganic substances makes it a versatile solvent in various extraction techniques.

Case Study: Extraction of Phenolic Compounds

In a study focusing on the extraction of phenolic compounds from grape seed extracts, the ionic liquid was employed as a solvent in capillary electrophoresis. The results indicated enhanced resolution and efficiency in separating phenolic compounds compared to traditional solvents .

Catalysis

The compound also finds applications in catalytic processes due to its ability to stabilize reactive intermediates without participating directly in reactions. This property is particularly useful in organic synthesis and biomass conversion.

Case Study: Biomass Conversion

Research has shown that this compound can facilitate biomass conversion processes by enhancing reaction rates and selectivity. The ionic liquid's weakly coordinating anion allows for better stabilization of transition states during reactions, leading to improved yields .

Environmental Applications

Ionic liquids are increasingly being explored for their potential in environmental applications, including waste treatment and pollution control.

Case Study: Ecotoxicity Studies

Studies assessing the ecotoxicity of various imidazolium-based ionic liquids have highlighted the environmental impact of this compound. These investigations are crucial for understanding its safety profile and potential applications in green chemistry initiatives .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials with unique properties.

Nanotechnology Applications

The compound has been utilized in the synthesis of nanomaterials, where it acts as a medium for chemical reactions that produce nanoparticles with specific characteristics. Its ability to stabilize nanoparticles during synthesis is particularly beneficial for applications in electronics and catalysis .

Data Summary Table

Mechanism of Action

The mechanism by which 1-heptyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . The tetrafluoroborate anion also plays a role in stabilizing the ionic liquid and enhancing its solubility in different solvents . These interactions enable the compound to act as an effective solvent, catalyst, and extraction agent in various applications.

Comparison with Similar Compounds

Physicochemical Properties

Key properties such as density, viscosity, and solubility are influenced by alkyl chain length. For example:

Trends :

- Density : Decreases with increasing alkyl chain length due to reduced ionic packing efficiency .

- Viscosity : Increases with chain length, as longer alkyl groups enhance van der Waals interactions .

- Water Solubility : Shorter chains (C2–C4) are hydrophilic, while longer chains (C6–C8) become hydrophobic .

1-Heptyl-3-methylimidazolium tetrafluoroborate (C7) is expected to exhibit intermediate properties, with density ~1.09 g/cm³ and viscosity ~380 mPa·s, based on extrapolation of C6 and C8 data .

Thermal Stability and Phase Behavior

Thermal decomposition temperatures (Tₐ) and melting points (Tₘ) vary with chain length:

Trends :

- Thermal Stability : Shorter chains (C2–C4) exhibit higher Tₐ due to stronger Coulombic interactions . Longer chains (C6–C8) show reduced Tₐ as alkyl groups dominate .

- Melting Points : Longer chains increase Tₘ slightly due to enhanced van der Waals forces, but all BF₄⁻-based ILs remain liquid below 0°C .

For the heptyl derivative, Tₐ is projected to be ~315°C, aligning with the gradual decline observed in C6–C8 analogs .

Electrochemical Performance

Ionic conductivity (σ) and electrochemical stability are critical for electrolyte applications:

Trends :

- Conductivity : Decreases significantly with longer chains due to higher viscosity .

- Electrochemical Window : Remains stable (~4 V) across chain lengths, as BF₄⁻ anions resist oxidation .

The heptyl analog is expected to have σ ~0.8 mS/cm, limiting its use in high-conductivity applications but making it suitable for niche roles in hydrophobic electrolytes .

Application-Specific Behavior

- Gas Separation : Longer chains (C8) in polyimide membranes enhance CO₂/CH₄ selectivity by creating hydrophobic pathways . The heptyl derivative may offer similar benefits with moderate permeability.

- Catalysis : Shorter chains (C2–C4) are preferred for homogeneous catalysis due to lower viscosity .

- Sulfur Removal : Butyl and ethyl analogs show high efficiency in extracting sulfur compounds from fuels .

Biological Activity

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid that has been studied for its biological activity in various contexts. This article will explore its effects on different biological systems, including toxicity, antimicrobial properties, and enzyme inhibition.

Aquatic Toxicity

This compound has been evaluated for its toxicity in aquatic environments. In a comprehensive study of 403 ionic liquids, this compound was found to have a toxicity score of -0.66, placing it among the more toxic compounds in the dataset . This score is based on a principal component analysis (PCA) model that considered various biological and degradation tests.

Cytotoxicity

The compound has shown cytotoxic effects on mammalian cell lines. While specific data for this compound is limited, studies on similar imidazolium-based ionic liquids provide insight into potential mechanisms of toxicity:

- Oxidative stress induction

- Mitochondrial dysfunction

- Apoptosis induction

For instance, 1-methyl-3-octylimidazolium tetrafluoroborate, a closely related compound, exhibited cytotoxicity against the human hepatoma HepG2 cell line with an EC50 of 439.46 μM after 24 hours of exposure .

Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE). The compound has been tested for its AChE inhibition potential, with the following result:

| Compound | log10 EC50 [μM] |

|---|---|

| This compound | 2.12 |

This data indicates that the compound has a moderate inhibitory effect on AChE, with an EC50 of approximately 132 μM .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly when incorporated into materials:

- Antibacterial effects : The compound has shown potential in enhancing the antibacterial properties of materials it is incorporated into, such as polycarbonate .

- Antifungal activity : While specific data for this compound is limited, imidazolium-based ionic liquids, in general, have demonstrated antifungal properties .

Structure-Activity Relationships

Research on imidazolium-based ionic liquids has revealed some general trends in biological activity:

- Alkyl chain length : Longer alkyl side chains tend to increase toxicity and antimicrobial activity .

- Anion effect : The tetrafluoroborate anion may contribute to the overall biological activity, although the cation structure appears to be more influential .

Protein Interactions

Studies on similar compounds suggest that this compound may interact with proteins. For instance, research on 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids has shown binding interactions with bovine serum albumin (BSA) . These interactions could potentially affect protein function and contribute to the compound's biological effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 1-Heptyl-3-methylimidazolium tetrafluoroborate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves a two-step process: (1) alkylation of 1-methylimidazole with 1-bromoheptane to form the imidazolium bromide, followed by (2) anion exchange with sodium tetrafluoroborate (NaBF₄). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, ion chromatography to verify anion content, and Karl Fischer titration to quantify water content. High-performance liquid chromatography (HPLC) can detect organic impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the heptyl chain and methylimidazolium cation.

- FTIR Spectroscopy : Identifies characteristic peaks for C-H stretching (2800–3100 cm⁻¹) and B-F vibrations (≈1050 cm⁻¹).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight and anion-cation pairing .

Q. What are the key thermophysical properties (e.g., density, viscosity) of this compound, and how do they compare to shorter-chain analogs?

- Methodological Answer :

- Density : Typically decreases with increasing alkyl chain length. For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) has a density of ~1.29 g/mL at 25°C , while longer chains (e.g., heptyl) may reduce density further due to increased hydrophobicity.

- Viscosity : Increases with chain length. [BMIM][BF₄] has a viscosity of ~200–300 mPa·s at 25°C , whereas heptyl derivatives are expected to exhibit higher viscosities, requiring temperature-controlled viscometers for accurate measurement .

Advanced Research Questions

Q. How does the alkyl chain length in imidazolium-based ionic liquids influence their electrochemical stability and conductivity in supercapacitor applications?

- Methodological Answer :

- Conductivity : Longer alkyl chains (e.g., heptyl) reduce conductivity due to increased viscosity. For example, 1-hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF₄]) exhibits lower conductivity (≈2.5 mS/cm at 298 K) than [BMIM][BF₄] (≈3.8 mS/cm) .

- Electrochemical Stability : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to evaluate voltage windows and charge-transfer resistance. Longer chains may enhance stability in non-aqueous electrolytes by reducing water absorption .

Q. What experimental and computational approaches resolve contradictions in solubility data for gases (e.g., CO₂, H₂S) in this compound?

- Methodological Answer :

- Experimental : Use a gravimetric microbalance or high-pressure solubility cell to measure gas uptake under controlled temperatures (e.g., 303–353 K) and pressures (up to 1.1 MPa). Correlate data with the Krichevsky-Kasarnovsky equation to account for non-idealities .

- Computational : Molecular dynamics (MD) simulations can model solute-solvent interactions, while density functional theory (DFT) calculates partial molar thermodynamic properties (e.g., ΔG_sol) .

Q. How do molecular dynamics simulations enhance understanding of solvation dynamics in aqueous mixtures of this compound?

- Methodological Answer :

- Simulation Parameters : Use force fields (e.g., OPLS-AA) to model cation-anion-water interactions. Analyze radial distribution functions (RDFs) to identify hydrogen-bonding networks and self-diffusion coefficients (via mean-squared displacement) to quantify mobility .

- Validation : Compare simulated structure factors with experimental X-ray/neutron diffraction data .

Q. What methodologies are recommended for analyzing transport properties (e.g., conductivity, diffusivity) in binary mixtures of this compound with organic solvents?

- Methodological Answer :

- Conductivity : Use a calibrated conductometer with temperature control (298–328 K). Fit data to the Casteel-Amis equation to account for concentration-dependent behavior .

- Diffusivity : Pulsed-field gradient NMR or electrochemical methods (e.g., chronoamperometry) measure ion diffusivity. For mixtures, Walden plots correlate molar conductivity with viscosity .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.